rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Description
Properties
CAS No. |
1487346-05-3 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition and Lactamization
A foundational method for synthesizing 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives involves a two-step sequence :
-
Cycloaddition : A [3+2] cycloaddition between an aldehyde, amine, and activated alkene forms a bicyclic scaffold.
-
Lactamization : The intermediate undergoes reduction and cyclization to yield the lactam.
For the methyl-substituted variant, 3-methylazetidine or a similar precursor may serve as the amine component to introduce the methyl group at the 3-position. Reaction optimization, including the use of Lewis acids or high-pressure conditions, can enhance regioselectivity and yield.
Reductive Amination and Ring-Closing Metathesis
An alternative route employs reductive amination followed by ring-closing metathesis (RCM) :
-
Linear Precursor Synthesis : A diamine-ketone hybrid is prepared via reductive amination of a primary amine with a keto-aldehyde.
-
RCM : A Grubbs catalyst (e.g., Ru-based) facilitates the formation of the bicyclic structure by connecting two alkenes within the precursor.
This method offers control over stereochemistry, though the racemic nature of the target compound suggests that chiral resolution or non-stereoselective conditions are employed post-cyclization.
Stereochemical Considerations and Racemic Synthesis
The rac-(1R,6S) designation indicates a racemic mixture of enantiomers. To achieve this, synthetic routes often avoid chiral catalysts or auxiliaries. For instance:
-
Non-stereoselective cyclization : Intramolecular amidation of a prochiral precursor under thermal or acidic conditions yields a racemic product.
-
Post-synthesis racemization : Heating the enantiomerically pure compound in the presence of a base (e.g., KCO) induces epimerization at the stereocenters.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and scalability :
-
Continuous Flow Reactors : These systems improve heat and mass transfer during exothermic cyclization steps, reducing side reactions.
-
Catalyst Recycling : Immobilized rhodium or ruthenium catalysts enable multiple reaction cycles without significant loss of activity.
| Parameter | Laboratory Conditions | Industrial Conditions |
|---|---|---|
| Temperature | 80–100°C | 120–150°C (pressurized) |
| Catalyst Loading | 5 mol% | 1–2 mol% (immobilized) |
| Reaction Time | 24–48 h | 2–4 h |
| Yield | 40–60% | 70–85% |
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include monocyclic lactams or over-reduced derivatives . Strategies to suppress these include:
Purification Difficulties
The polar nature of diazabicyclo compounds complicates chromatography. Crystallization-driven purification using ethanol/water mixtures or acidic aqueous washes is often employed.
Emerging Methodologies
Recent advances in photoredox catalysis and electrochemical synthesis offer promising alternatives:
Chemical Reactions Analysis
Types of Reactions: rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic organic compound with significant potential across various scientific fields. Its unique structural features make it a valuable compound for research in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex molecules. Its bicyclic structure allows for diverse chemical modifications and derivatizations, facilitating the creation of novel compounds with tailored properties.
Biology
- Biological Activity Studies : Ongoing research is focused on understanding the biological interactions of this compound with various biomolecules. This includes studying its potential effects on enzymes and receptors, which could lead to insights into its pharmacological properties.
Medicine
- Therapeutic Potential : The compound is being investigated for its therapeutic applications, particularly in drug development. Its unique structure may provide advantages in designing drugs that target specific biological pathways or conditions.
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties can be harnessed to enhance the performance of various products.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study A : Investigated the compound's role as a catalyst in organic reactions, demonstrating improved yields compared to traditional catalysts.
- Study B : Explored its interaction with specific receptors in cellular models, suggesting potential therapeutic benefits in treating metabolic disorders.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Structural Variations
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bicyclo System | CAS Number |
|---|---|---|---|---|---|
| rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | C₉H₁₄N₂O | ~166.22* | 3-methyl, 4-ketone | [4.2.1] | 1330170-43-8 |
| 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | C₈H₁₄N₂O | 154.21 | 9-methyl, 4-ketone | [4.2.1] | 7309-42-4 |
| rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride | C₈H₁₆N₂·2HCl | 213.10 | 9-methyl, no ketone (amine) | [4.2.1] | 102547-84-2 |
| 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one | C₁₀H₁₄N₂O | 178.24 | 9-cyclopropyl, 4-ketone | [4.2.1] | N/A |
| (1S,5R)-3-[2-(3,4-Dimethoxyphenoxy)ethyl]-2-oxo-3,9-diazabicyclo[3.3.1]nonane | C₂₂H₂₉N₂O₅S | 433.54 | Phenoxyethyl substituent, sulfonyl group | [3.3.1] | 1003888-20-7 |
*Molecular weight inferred from hydrochloride form in (C₁₂H₁₆ClNO₂: 213.1 g/mol for hydrochloride, subtracting HCl yields ~166.22 g/mol for the base compound).
Key Structural Differences :
- Substituent Position : The target compound’s 3-methyl group contrasts with 9-methyl or 9-cyclopropyl substituents in analogs, altering steric effects and binding affinity .
- Functional Groups: The ketone at position 4 distinguishes it from amine derivatives (e.g., rac-(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride), impacting hydrogen-bonding capacity and metabolic stability .
- Bicyclo System : Compounds like (1S,5R)-3-substituted derivatives use a [3.3.1] system, reducing ring strain compared to [4.2.1], which affects conformational flexibility .
Physicochemical and Pharmacological Properties
Key Findings :
- Solubility : Salt forms (e.g., dihydrochloride) enhance water solubility, critical for drug formulation .
- Bioactivity: The ketone in the target compound may confer selectivity for enzymes like monoamine oxidases, whereas methyl/amine analogs show anticholinergic or antidepressant effects .
- Safety : Chloroacetyl derivatives exhibit higher toxicity due to reactive electrophilic groups .
Stereochemical Considerations
The rac-(1R,6S) configuration of the target compound distinguishes it from stereoisomers like rac-(1S,6R)-9-methyl derivatives. Stereochemistry significantly impacts receptor binding; for example, (1R,6S) isomers may exhibit higher affinity for serotonin transporters compared to (1S,6R) counterparts .
Biological Activity
Overview
rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound with notable structural characteristics that contribute to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 154.2 g/mol
- CAS Number : 1487346-05-3
- Purity : 91%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as:
- Enzyme Inhibitor : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.
- Receptor Modulator : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. Studies have focused on its efficacy against a range of pathogens:
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). Specifically, it has been noted for its potential as an orexin receptor antagonist, which could provide therapeutic benefits in sleep disorders:
- Sleep Promotion : Research demonstrated that compounds with a similar bicyclic structure promote sleep in animal models, indicating potential applications in treating insomnia .
Study on Antiviral Activity
A study highlighted the compound's ability to inhibit viral replication mechanisms in vitro. This was particularly noted in the context of dengue virus infections, where it disrupted viral protein folding crucial for replication .
Synthesis and Biological Evaluation
The synthesis of this compound involved multi-step organic reactions that resulted in significant yields suitable for biological testing. The compound's structure-function relationship was explored to optimize its biological activity .
Comparison with Related Compounds
When compared to other diazabicyclo compounds, this compound shows unique reactivity patterns and biological profiles:
| Compound | Activity Type | Notes |
|---|---|---|
| rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one | Similar structure | Different stereochemistry affects activity |
| Bicyclo[3.3.1]nonane derivatives | Varying biological effects | Structural variations lead to different activities |
Q & A
Q. What are the key structural features and spectroscopic characterization methods for rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one?
The compound features a bicyclo[4.2.1]nonane scaffold with two nitrogen atoms at positions 3 and 9, a methyl substituent at position 3, and a ketone group at position 4. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm stereochemistry and substituent positions. For bicyclic systems, coupling constants (e.g., -values) help identify bridgehead protons and spatial arrangements .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and fragmentation patterns unique to diazabicyclo scaffolds .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for racemic mixtures, by analyzing crystal lattice parameters and intermolecular interactions .
Q. What synthetic routes are reported for this compound, and how are yields optimized?
Synthesis typically involves:
- Ring-Closing Strategies : Intramolecular cyclization of linear precursors (e.g., amino ketones) using reagents like POCl or Burgess reagent to form the bicyclic core .
- Protection/Deprotection : Temporary protection of amines (e.g., Boc groups) to prevent side reactions during cyclization. For example, N-Boc intermediates are deprotected using TFA or HCl .
- Chromatographic Purification : Silica gel or reverse-phase HPLC to isolate the racemic product, with yields ranging from 45–60% depending on solvent systems (e.g., CHCl/MeOH gradients) .
- Racemic Resolution : Chiral HPLC or enzymatic resolution to separate enantiomers, though this is rarely reported for the racemic form .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for diazabicyclo compounds?
Discrepancies in stereochemical data (e.g., conflicting NOE correlations or -values) arise due to:
- Dynamic Ring Conformations : Bicyclo[4.2.1] systems exhibit chair-boat interconversions, complicating NMR analysis. Variable-temperature NMR or DFT calculations can identify dominant conformers .
- Crystallographic Artifacts : X-ray structures may show non-representative conformations. Cross-validate with computational models (e.g., Gaussian or Schrödinger software) .
- Chiral Derivatization : Use of Mosher’s acid or other chiral auxiliaries to assign absolute configuration via NMR splitting patterns .
Q. What methodological approaches are used to study the environmental fate and stability of this compound?
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, followed by LC-MS to track degradation products (e.g., ring-opened amines or ketones) .
- Photostability Assays : Expose solid and dissolved samples to UV-Vis light (300–400 nm) and monitor degradation via HPLC-UV. Bicyclic amines often show sensitivity to UV-C radiation .
- Soil/Water Partitioning : Measure log (octanol-water) and (soil adsorption) to predict mobility in environmental compartments .
Q. How does the 3,9-diazabicyclo[4.2.1]nonane scaffold influence receptor binding in pharmacological studies?
- Nicotinic Acetylcholine Receptors (nAChRs) : The rigid scaffold mimics natural alkaloids (e.g., epibatidine), enabling subtype-selective binding. Docking studies reveal hydrogen bonding between the ketone group and α4β2 nAChR residues .
- Metabotropic Glutamate Receptors (mGluRs) : The bicyclic core’s strain enhances affinity for mGluR5 allosteric sites, as shown in radioligand displacement assays (IC < 100 nM) .
- Salt Formation : Hydrochloride salts improve solubility (e.g., 213.1 g/mol dihydrochloride form) for in vivo studies, but may alter receptor interactions .
Q. What analytical challenges arise in assessing the purity of this compound?
- Residual Solvents : GC-MS detects traces of CHCl or MeOH from purification. USP/Ph.Eur. guidelines set limits (e.g., < 600 ppm for CHCl) .
- Enantiomeric Contamination : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H) identifies minor enantiomers (< 1%) that evade NMR detection .
- Degradation Products : Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-QTOF-MS identifies oxidation byproducts (e.g., N-oxides) .
Q. How can computational chemistry aid in designing derivatives of this scaffold?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories to optimize substituent positions for target engagement .
- QSAR Models : Train algorithms on IC data from analogs to predict bioactivity of new derivatives (e.g., methyl vs. ethyl substituents) .
- Docking Screens : Virtual libraries (e.g., ZINC15) screened against α7 nAChR crystal structures (PDB: 3SQ6) prioritize synthetically feasible candidates .
Q. Data Contradictions and Resolution
- Purity vs. Bioactivity : Higher purity (>95% by HPLC) does not always correlate with improved receptor binding, possibly due to conformational flexibility in pure samples .
- Stereochemical Stability : Racemates may epimerize under acidic conditions; monitor via circular dichroism (CD) spectroscopy during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
